molecular formula C10H12O5 B1334650 Ethyl 5-[(acetyloxy)methyl]-2-furoate CAS No. 99187-01-6

Ethyl 5-[(acetyloxy)methyl]-2-furoate

Cat. No. B1334650
CAS RN: 99187-01-6
M. Wt: 212.2 g/mol
InChI Key: CLVLJVLDCHNKOH-UHFFFAOYSA-N
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Description

Ethyl 5-[(acetyloxy)methyl]-2-furoate, also known as 5-Acetoxy-2-furoic acid ethyl ester, is a synthetic compound used in scientific research. It is a derivative of furoic acid and is used in a variety of laboratory experiments. This compound is known to have a wide range of biochemical and physiological effects, which make it a popular choice for research.

Scientific Research Applications

Synthesis Processes

  • Ethyl 5-[(acetyloxy)methyl]-2-furoate has been involved in various synthesis processes. For instance, Kuticheva et al. (2015) describe its preparation via oxidation and substitution methods in the context of synthesizing 5-acetyl derivatives of alkyl 2-furoates (Kuticheva, Pevzner, & Petrov, 2015).

Glycosidase Inhibitory Activities

  • Moreno‐Vargas et al. (2003) studied the glycosidase inhibitory activities of derivatives of this compound, demonstrating its potential in inhibiting alpha-L-fucosidase and beta-galactosidase (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Chemical Transformations and Reactions

  • Gómez Sánchez & Roldan (1972) explored the acid-catalyzed dehydration of derivatives of this compound, contributing to the understanding of its chemical behavior under different conditions (Gómez Sánchez & Roldan, 1972).

Photoreactions and Oxygenation

Catalytic Applications

  • Fu et al. (2012) discussed the use of methyl 5-bromo-2-furoate, a compound related to this compound, in palladium-catalysed direct arylation, highlighting its utility in complex chemical syntheses (Fu, Zhao, Bruneau, & Doucet, 2012).

Intramolecular Ring Formation

  • Yakushijin et al. (1982) explored the thermal and photochemical decomposition of methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate, a derivative of this compound, demonstrating its potential in intramolecular ring formation (Yakushijin, Tsuruta, & Furukawa, 1982).

Derivative Synthesis

  • Mashichev, Pevzner, & Petrov (2020) synthesized derivatives of ethyl 4-acetyl-5-methyl-2-furoate, providing insights into the chemical modifications and applications of similar furoate compounds (Mashichev, Pevzner, & Petrov, 2020).

properties

IUPAC Name

ethyl 5-(acetyloxymethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-10(12)9-5-4-8(15-9)6-14-7(2)11/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLJVLDCHNKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383900
Record name ethyl 5-[(acetyloxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99187-01-6
Record name ethyl 5-[(acetyloxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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